molecular formula C16H17ClFN3OS B10966210 4-[(5-chlorothiophen-2-yl)methyl]-N-(2-fluorophenyl)piperazine-1-carboxamide

4-[(5-chlorothiophen-2-yl)methyl]-N-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B10966210
M. Wt: 353.8 g/mol
InChI Key: NJCJOFBWNFSOEN-UHFFFAOYSA-N
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Description

4-[(5-chlorothiophen-2-yl)methyl]-N-(2-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a chlorothiophene and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-chlorothiophen-2-yl)methyl]-N-(2-fluorophenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chlorothiophene derivative and react it with a piperazine derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure liquid chromatography (HPLC) and gas chromatography (GC) would be common for monitoring the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(5-chlorothiophen-2-yl)methyl]-N-(2-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH or LDA in aprotic solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

4-[(5-chlorothiophen-2-yl)methyl]-N-(2-fluorophenyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5-chlorothiophen-2-yl)methyl]-N-(2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-chlorothiophen-2-yl)sulfonyl-2-methyl-1-(4-methylphenyl)piperazine
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

4-[(5-chlorothiophen-2-yl)methyl]-N-(2-fluorophenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorothiophene and fluorophenyl group makes it particularly interesting for medicinal chemistry applications, as these groups can enhance the compound’s binding affinity and specificity for certain biological targets.

Properties

Molecular Formula

C16H17ClFN3OS

Molecular Weight

353.8 g/mol

IUPAC Name

4-[(5-chlorothiophen-2-yl)methyl]-N-(2-fluorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C16H17ClFN3OS/c17-15-6-5-12(23-15)11-20-7-9-21(10-8-20)16(22)19-14-4-2-1-3-13(14)18/h1-6H,7-11H2,(H,19,22)

InChI Key

NJCJOFBWNFSOEN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(S2)Cl)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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